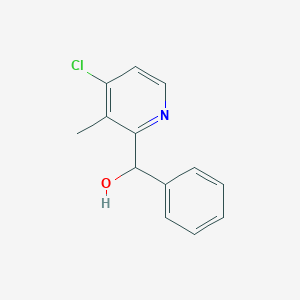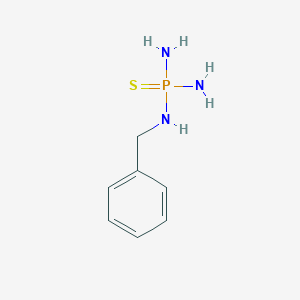
Benzyl thiophosphoramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl thiophosphoramide is an organophosphorus compound that contains a benzyl group attached to a thiophosphoramide moiety
準備方法
Synthetic Routes and Reaction Conditions: Benzyl thiophosphoramide can be synthesized through the reaction of benzyl chloride with thiophosphoryl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the thiophosphoryl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of this compound can yield thiols and phosphines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Benzyl sulfoxide and benzyl sulfone.
Reduction: Benzyl thiol and benzyl phosphine.
Substitution: Various benzyl derivatives depending on the nucleophile used.
科学的研究の応用
Benzyl thiophosphoramide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and peptides.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to form DNA cross-links.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of benzyl thiophosphoramide involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the formation of cross-links in DNA, inhibiting replication and transcription processes, which is particularly relevant in its potential anticancer activity. The compound targets guanine bases in DNA, forming adducts that disrupt the double helix structure and induce apoptosis in cancer cells .
類似化合物との比較
Thiophosphoryl Chloride: Used as a precursor in the synthesis of benzyl thiophosphoramide.
Benzyl Chloride: Another precursor in the synthesis process.
ThioTEPA: A related compound with similar DNA cross-linking properties.
Uniqueness: this compound is unique due to its specific combination of a benzyl group and a thiophosphoramide moiety, which imparts distinct chemical reactivity and potential biological activity. Unlike other thiophosphoramide derivatives, this compound offers a balance of stability and reactivity, making it a valuable compound in both research and industrial applications.
特性
分子式 |
C7H12N3PS |
|---|---|
分子量 |
201.23 g/mol |
IUPAC名 |
N-diaminophosphinothioyl-1-phenylmethanamine |
InChI |
InChI=1S/C7H12N3PS/c8-11(9,12)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H5,8,9,10,12) |
InChIキー |
JIKPVFYGFWGXPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNP(=S)(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





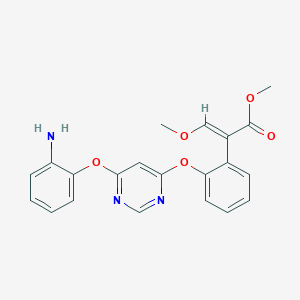
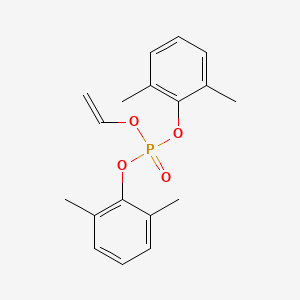

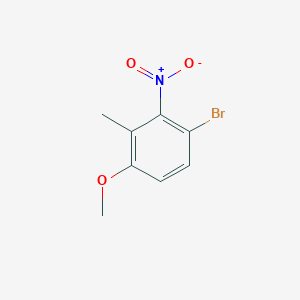
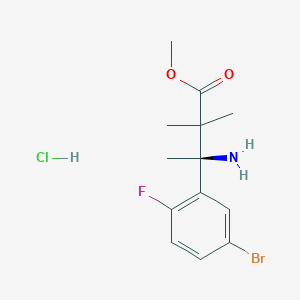
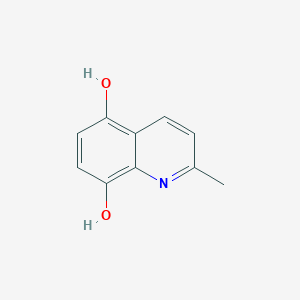

![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)
